molecular formula C4H6Br2O B3369066 3,4-Dibromo-1,2-epoxybutane CAS No. 22480-49-5

3,4-Dibromo-1,2-epoxybutane

Cat. No.: B3369066
CAS No.: 22480-49-5
M. Wt: 229.9 g/mol
InChI Key: ZSVKDSDYRMOCFH-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,2-epoxybutane: is an organic compound with the molecular formula C4H6Br2O. It is a derivative of epoxybutane, where two bromine atoms are substituted at the 3rd and 4th positions of the butane chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromo-1,2-epoxybutane can be synthesized by the reaction of 3,4-epoxy-1-butene with bromine in the presence of a catalytic amount of a quaternary ammonium salt. The reaction typically occurs under mild conditions, ensuring high yields and selectivity .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to a solution of 3,4-epoxy-1-butene in an appropriate solvent, with the reaction being catalyzed by a quaternary ammonium salt .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1,2-epoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1,2-epoxybutane involves its reactivity as an epoxide and a brominated compound. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromine atoms can also participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the bromine atoms, which can stabilize or destabilize intermediates in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-1,2-epoxybutane is unique due to the presence of both the epoxide ring and the bromine atoms, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic chemistry for the preparation of a wide range of derivatives .

Properties

IUPAC Name

2-(1,2-dibromoethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVKDSDYRMOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450511
Record name 3,4-dibromo-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22480-49-5
Record name 3,4-dibromo-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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